molecular formula C48H40N12O4 B2942193 Rilpivirine Fumarate Salt CAS No. 877817-88-4

Rilpivirine Fumarate Salt

カタログ番号 B2942193
CAS番号: 877817-88-4
分子量: 848.928
InChIキー: WVICUHSQEUSJKY-KAMXONIKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rilpivirine, also known as TMC-278, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretrovirals to specifically treat human immunodeficiency virus type 1 (HIV-1) . It is a diarylpyrimidine derivative . The chemical name of rilpivirine is 4-{[4-({4-[(E)-2-cyanoethenyl]-2,6-dimethylphenyl}amino)-pyrimidinyl]amino}benzonitrile .


Synthesis Analysis

The synthesis of rilpivirine is mainly divided into three steps :

An efficient and practical microwave-promoted method has been developed to synthesize rilpivirine using less toxic organic reagents and low boiling solvents .


Molecular Structure Analysis

The molecular formula of Rilpivirine Fumarate Salt is C26H22N6O4 . The structure of rilpivirine includes a diarylpyrimidine core, which contributes to its high potency and reduces the chance of resistance compared to other NNRTIs .


Chemical Reactions Analysis

The main pharmacokinetic interactions relevant to HIV management reported to date include reduced bioavailability of rilpivirine when coadministered with rifampicin, rifabutin, or acid-suppressing agents, and reduced bioavailability of ketoconazole .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 482.5 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 10 . It has a rotatable bond count of 7 . The exact mass is 482.17025320 g/mol .

科学的研究の応用

Long-acting Rilpivirine for HIV Treatment and Prevention

Rilpivirine, a non-nucleoside reverse transcriptase inhibitor, has been developed into a long-acting injectable form (RPV-LA), demonstrating significant potential in improving HIV treatment and prevention strategies. This formulation enables infrequent dosing schedules, potentially improving adherence and patient convenience over traditional oral therapies. Studies have shown that RPV-LA, combined with other antiretrovirals like cabotegravir, can maintain virologic suppression with intramuscular injections administered every 4 to 8 weeks. Such advancements could significantly impact HIV management by offering a viable alternative to daily oral medication, thus addressing some of the adherence challenges associated with long-term HIV treatment regimes.

Clinical Trials and Approvals

Phase I and II clinical trials have confirmed the efficacy and safety of RPV-LA, with ongoing Phase III studies aiming to further validate these findings. The approval of long-acting injectable formulations of cabotegravir and rilpivirine marks a significant milestone in antiretroviral therapy, offering a new paradigm for treatment and prevention. These developments underscore the importance of innovative drug delivery systems in enhancing the effectiveness of HIV management strategies.

Potential for HIV Prevention

In addition to treatment applications, long-acting rilpivirine has shown promise in HIV prevention. Preclinical and early clinical trials indicate its efficacy in reducing HIV acquisition, supporting its potential role in pre-exposure prophylaxis (PrEP) strategies. This expands the utility of rilpivirine from treatment to prevention, highlighting its versatility as an antiretroviral agent.

For detailed insights into these studies, the following references provide comprehensive information on the scientific research applications of Rilpivirine Fumarate Salt:

  • Ferretti, F., & Boffito, M. (2018). Rilpivirine long-acting for the prevention and treatment of HIV infection. Current Opinion in HIV and AIDS, 13, 300–307. Read more.

  • Williams, P., Crauwels, H., & Basstanie, E. (2015). Formulation and pharmacology of long-acting rilpivirine. Current Opinion in HIV and AIDS, 10, 233–238. Read more.

  • Jackson, A., & McGowan, I. (2015). Long-acting rilpivirine for HIV prevention. Current Opinion in HIV and AIDS, 10, 253–257. Read more.

作用機序

Target of Action

Rilpivirine Fumarate Salt, also known as Rilpivirine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that primarily targets the reverse transcriptase enzyme of the human immunodeficiency virus type 1 (HIV-1) . This enzyme plays a crucial role in the replication of the virus, making it a key target for antiretroviral therapy .

Mode of Action

Rilpivirine binds to reverse transcriptase in a non-competitive manner . This binding results in the blockage of RNA and DNA-dependent DNA polymerase activities, thereby inhibiting HIV-1 replication . The internal conformational flexibility of Rilpivirine and the plasticity of its interacting binding site contribute to its high potency and reduce the chance of resistance compared to other NNRTIs .

Biochemical Pathways

The primary biochemical pathway affected by Rilpivirine is the HIV-1 replication cycle . By inhibiting the reverse transcriptase enzyme, Rilpivirine prevents the conversion of viral RNA into DNA, a critical step in the replication of the virus . This action disrupts the viral life cycle and helps to control the spread of the virus within the body.

Pharmacokinetics

Rilpivirine exhibits absorption-limited kinetics, resulting in sustained plasma concentrations . After oral administration, Rilpivirine reaches peak levels in the blood plasma within 4 to 5 hours . It is highly bound to plasma proteins (99.7%), primarily to albumin . Rilpivirine undergoes oxidative metabolism mediated by the cytochrome P450 (CYP) 3A system . The elimination of Rilpivirine from plasma is slow, with a terminal half-life of approximately 50 hours after oral administration .

Result of Action

The primary result of Rilpivirine’s action is the inhibition of HIV-1 replication, which helps to control the spread of the virus within the body . This leads to a decrease in viral load and an increase in CD4+ cell count, improving the overall health and immune function of individuals with HIV-1 .

Action Environment

The action of Rilpivirine can be influenced by various environmental factors. For instance, Rilpivirine is to be taken with a meal to optimize absorption, as its peak concentration and area under the plasma concentration-time curve were decreased under fasting conditions . Additionally, Rilpivirine cannot be coadministered with a number of other drugs due to induction of the CYP3A4 enzyme or increase in gastric pH . Therefore, the efficacy and stability of Rilpivirine can be affected by dietary habits and concomitant medication use.

将来の方向性

The long-acting antiretroviral cabotegravir and rilpivirine combination has just received FDA, EMA, and Health Canada approval . This novel drug delivery approach is about to revolutionize the therapy of people living with HIV, decreasing the 365 daily pill burden to only six intramuscular injections per year .

生化学分析

Biochemical Properties

Rilpivirine Fumarate Salt interacts with the reverse transcriptase enzyme of the HIV virus. It binds to the enzyme and inhibits its activity, thereby preventing the conversion of viral RNA into DNA . This interaction is crucial in halting the replication of the virus within the host cell .

Cellular Effects

This compound has a profound impact on cellular processes. By inhibiting the reverse transcriptase enzyme, it prevents the integration of viral DNA into the host cell’s genome . This disruption in the viral life cycle prevents the production of new virus particles and reduces viral load within the body .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the reverse transcriptase enzyme. This binding inhibits the enzyme’s activity and prevents the conversion of viral RNA into DNA . The inhibition of this key step in the viral life cycle effectively halts the replication of the virus .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown sustained antiviral activity over time . Its long elimination half-life allows for infrequent dosing, which can improve adherence to therapy .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied extensively. It has been observed that the drug exhibits a dose-dependent reduction in viral load . High doses of this compound can lead to adverse effects, underscoring the importance of appropriate dosing .

Metabolic Pathways

This compound is metabolized primarily by the CYP3A4 enzyme . Therefore, it can interact with other drugs that are metabolized by the same enzyme, leading to potential drug-drug interactions . Understanding these interactions is crucial for the safe and effective use of this compound .

Transport and Distribution

This compound is distributed throughout the body after administration . It can penetrate various tissues and cells, where it exerts its antiviral effects .

特性

IUPAC Name

(E)-but-2-enedioic acid;4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6.C4H4O4/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;5-3(6)1-2-4(7)8/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1-2H,(H,5,6)(H,7,8)/b4-3+;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAODINWNSISMP-AVRNHWNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。